N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C22H25N5O4S and a molecular weight of 455.53 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, anilino, pyrimidinyl, and benzenesulfonamide moieties.
Preparation Methods
The synthesis of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxyaniline with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to form an intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE can be compared with similar compounds such as:
2,5-Dimethoxyaniline: Used as a laccase inducer and in the synthesis of various organic compounds.
4-Methylbenzenesulfonamide: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
4,6-Dimethyl-2-pyrimidinylamine: Utilized in the synthesis of pyrimidine derivatives with potential biological activities.
The uniqueness of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5864-74-4 |
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Molecular Formula |
C22H25N5O4S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C22H25N5O4S/c1-14-6-9-18(10-7-14)32(28,29)27-22(26-21-23-15(2)12-16(3)24-21)25-19-13-17(30-4)8-11-20(19)31-5/h6-13H,1-5H3,(H2,23,24,25,26,27) |
InChI Key |
HHVDWQGBXCVFCA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=C(C=CC(=C2)OC)OC)\NC3=NC(=CC(=N3)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=C(C=CC(=C2)OC)OC)NC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=C(C=CC(=C2)OC)OC)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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